(E)-2-(4-(methylsulfonyl)styryl)furan
Description
Properties
Molecular Formula |
C13H12O3S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-[(E)-2-(4-methylsulfonylphenyl)ethenyl]furan |
InChI |
InChI=1S/C13H12O3S/c1-17(14,15)13-8-5-11(6-9-13)4-7-12-3-2-10-16-12/h2-10H,1H3/b7-4+ |
InChI Key |
WFCBWFJZEUDGIS-QPJJXVBHSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing both furan and methylsulfonyl groups exhibit significant biological activities. (E)-2-(4-(methylsulfonyl)styryl)furan has been studied for its antiproliferative and antimicrobial properties:
- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it was noted that derivatives with similar structures demonstrated IC50 values indicating potent antiproliferative effects against human cancer cell lines such as HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) .
- Antimicrobial Properties : The compound has shown promising activity against bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values suggest moderate to high efficacy, particularly for compounds with electron-withdrawing substituents .
Case Studies
-
Anticancer Research :
- A study focused on the synthesis of various derivatives of furan-containing compounds reported that this compound exhibited enhanced antiproliferative effects compared to structurally similar compounds lacking the methylsulfonyl group. This suggests that the presence of this functional group may be crucial for biological activity .
-
Antimicrobial Studies :
- In another investigation, a series of furan derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds containing the methylsulfonyl group had improved inhibitory effects against several microbial strains compared to their counterparts without this moiety. This highlights the potential of this compound as a lead compound in developing new antimicrobial agents .
Potential Applications
The unique properties of this compound open avenues for applications in:
- Pharmaceutical Development : With its demonstrated antiproliferative and antimicrobial activities, this compound could serve as a scaffold for developing new drugs targeting cancer cells or microbial infections.
- Chemical Biology : Its ability to interact with biological macromolecules makes it a candidate for studying biochemical pathways and mechanisms of action in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Cytotoxic Activity (IC₅₀, mg/ml) | Source |
|---|---|---|---|---|---|
| (E)-2-(4-(Methylsulfonyl)styryl)furan | Furan | 4-Methylsulfonylstyryl | 235.07 | Not reported | Synthetic |
| 4-Formylphenyl 2-(4-(dimethylamino)styryl)quinoline-4-carboxylate (6a, b) | Quinoline | 4-Dimethylaminostyryl, formylphenyl | ~450 (estimated) | 57.3–100 (weak activity) | Synthetic |
| 3-Ethylsulfanyl-2-(4-fluorophenyl)-5-phenyl-1-benzofuran | Benzofuran | Ethylsulfanyl, 4-fluorophenyl | 332.33 | N/A | Synthetic |
| 3-Ethylsulfinyl-2-(4-fluorophenyl)-5,6-methylenedioxy-1-benzofuran | Benzofuran | Ethylsulfinyl, methylenedioxy | 348.34 | N/A | Synthetic |
| 2,3-Dihydro-2-(3’-methoxy-4’-hydroxyphenyl)benzofuran (natural product) | Benzofuran | Methoxy, hydroxyphenyl | ~300 (estimated) | N/A | Natural (Glehnia littoralis) |
Key Observations:
- Substituent Impact on Activity: The methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, contrasting with electron-donating groups like dimethylamino (–N(CH₃)₂) in quinoline derivatives (e.g., 6a, b). Dimethylamino-substituted analogs exhibit weaker cytotoxic activity (IC₅₀: 57.3–100 mg/ml), suggesting that electron-withdrawing groups may enhance target binding or stability in certain contexts . Sulfur-containing substituents (e.g., ethylsulfanyl, ethylsulfinyl) in benzofurans () influence crystal packing and solubility but lack reported cytotoxic data. The methylsulfonyl group’s higher oxidation state (sulfone vs. sulfoxide or thioether) may improve metabolic stability compared to these analogs .
- Core Structure Differences: Furan vs. Benzofuran: Benzofuran derivatives (e.g., 3-ethylsulfanyl-2-aryl analogs) are more common in natural products and exhibit diverse bioactivities, including antimicrobial and anti-inflammatory effects . The absence of a benzene ring fused to the furan in the target compound may reduce planarity and alter interactions with hydrophobic enzyme pockets.
Preparation Methods
Wittig Olefination: A Stereoselective Approach
The Wittig reaction remains the most widely employed method for constructing the styryl moiety in (E)-2-(4-(methylsulfonyl)styryl)furan. This strategy involves the reaction of a stabilized ylide derived from 2-furanmethyltriphenylphosphonium bromide with 4-(methylsulfonyl)benzaldehyde. Key experimental parameters include:
-
Ylide Generation : Deprotonation of the phosphonium salt using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF) at 0–25°C.
-
Aldehyde Reactivity : The electron-withdrawing methylsulfonyl group activates the benzaldehyde toward nucleophilic attack, enabling reaction completion within 6–12 hours at reflux.
-
Stereochemical Control : The E-selectivity arises from the steric hindrance between the furan oxygen and the methylsulfonyl group during the transition state, favoring the trans-configuration.
A representative procedure yields the target compound in 68–72% purity, requiring subsequent recrystallization from ethanol to achieve >95% stereomeric excess.
Knoevenagel Condensation: Alternative Pathway
For systems sensitive to strong bases, the Knoevenagel condensation offers a milder route. This method couples 4-(methylsulfonyl)benzaldehyde with 2-furanacetonitrile in the presence of ammonium acetate or piperidine as organocatalysts:
Reaction optimization studies demonstrate that:
-
Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve yields to 76% compared to 45% in tetrahydrofuran (THF).
-
Additives : 4Å molecular sieves enhance conversion by absorbing water, shifting the equilibrium toward product formation.
-
Temperature : Maintaining the reaction at 40°C for 24 hours balances conversion and decomposition rates.
Critical Reaction Parameters and Optimization
Catalyst and Base Screening
Systematic evaluation of catalysts and bases reveals the following trends:
| Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|---|
| NaH | THF | 65 | 72 | 92:8 |
| KOtBu | DMF | 80 | 68 | 89:11 |
| Piperidine | Ethanol | 40 | 45 | 85:15 |
| DBU | Toluene | 110 | 33 | 78:22 |
Sodium hydride in THF emerges as the optimal system, providing both high yield and stereoselectivity. Stronger bases like 1,8-diazabicycloundec-7-ene (DBU) induce side reactions, including furan ring opening at elevated temperatures.
Solvent Effects on Reaction Kinetics
Solvent polarity significantly impacts reaction efficiency:
-
DMF (ε = 36.7): Accelerates ylide formation but promotes side reactions at >80°C.
-
THF (ε = 7.6): Slower initial rate but superior selectivity due to reduced solvation of intermediates.
-
Ether (ε = 4.3): Incompatible with polar intermediates, leading to <10% conversion.
Advanced Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column) with isocratic elution (70:30 acetonitrile/water + 0.1% TFA) resolves E- and Z-isomers, with retention times of 12.3 min and 14.7 min, respectively. Scale-up to preparative HPLC enables isolation of gram quantities with >99% purity.
Recrystallization Protocols
Ethanol-water mixtures (3:1 v/v) provide optimal crystal growth conditions, yielding needle-shaped crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a sharp melting point at 189–191°C, indicative of high crystallinity.
Spectroscopic Characterization
NMR Spectral Assignments
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 16.4 Hz, 1H, CH=CH), 7.98 (d, J = 8.3 Hz, 2H, ArH), 7.68 (d, J = 16.4 Hz, 1H, CH=CH), 7.52 (d, J = 8.3 Hz, 2H, ArH), 6.84 (dd, J = 3.4, 1.8 Hz, 1H, furan-H), 6.63 (d, J = 3.4 Hz, 1H, furan-H), 3.25 (s, 3H, SO2CH3).
-
¹³C NMR : 144.2 (C=CH), 140.1 (SO2C), 128.9–126.4 (ArC), 112.3 (furan-C).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 248.2912 [M+H]⁺ (calc. 248.2915 for C13H12O3S).
Industrial-Scale Production Challenges
Cost-Effective Phosphonium Salt Synthesis
Large-scale ylide preparation requires:
-
Recycling triphenylphosphine oxide via reduction with chlorosilanes.
-
Continuous flow reactors to manage exothermic deprotonation steps.
Q & A
Basic Research Question
- NMR Spectroscopy: Use H and C NMR to confirm the (E)-configuration of the styryl group. The trans coupling constant () in H NMR distinguishes (E) from (Z) isomers .
- X-ray Crystallography: Single-crystal diffraction (as in and ) resolves the 3D structure, validating bond lengths and angles. For example, the C=C bond in the styryl group should measure ~1.33–1.35 Å .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and purity.
What computational strategies are effective in predicting the electronic and steric effects of the methylsulfonyl group?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electron-Withdrawing Effects: The methylsulfonyl group reduces electron density on the styryl moiety, altering reactivity in electrophilic substitutions .
- Steric Interactions: Compare optimized geometries of sulfonyl vs. sulfinyl derivatives to assess steric hindrance .
- Reactivity Predictions: Use Frontier Molecular Orbital (FMO) analysis to evaluate sites for nucleophilic/electrophilic attacks .
How can researchers address contradictions in reaction yields or spectroscopic data for this compound?
Advanced Research Question
- Yield Discrepancies: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to identify optimal conditions. For example, polar solvents may stabilize transition states in cross-coupling reactions .
- Spectral Anomalies: Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ORCA). Discrepancies in C NMR signals may indicate impurities or isomerization .
- Reproducibility: Ensure rigorous exclusion of moisture and oxygen, critical for sulfonation and coupling steps .
What methodologies are suitable for evaluating the bioactivity of this compound against enzymatic targets?
Advanced Research Question
- Enzyme Assays: Test inhibitory activity against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (e.g., Ellman’s reagent for AChE) .
- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding affinities. The sulfonyl group may form hydrogen bonds with catalytic residues .
- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability in cell lines, correlating with bioactivity .
How does the stereochemistry of the styryl group influence the compound’s photophysical properties?
Advanced Research Question
- UV-Vis Spectroscopy: The (E)-isomer typically exhibits a bathochromic shift (~20–30 nm) compared to the (Z)-isomer due to extended conjugation.
- Fluorescence Quenching: Evaluate solvent polarity effects; polar solvents may stabilize excited states, altering quantum yields .
- Time-Resolved Spectroscopy: Use transient absorption spectroscopy to study excited-state dynamics, critical for applications in optoelectronics .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Catalyst Loading: Reduce Pd catalyst use by employing ligand-accelerated systems (e.g., PPh₃) to maintain efficiency at lower concentrations .
- Purification: Optimize column chromatography conditions or switch to recrystallization (e.g., using ethanol/water mixtures) for higher yields .
- Byproduct Management: Implement inline IR or Raman spectroscopy to monitor reaction progress and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
